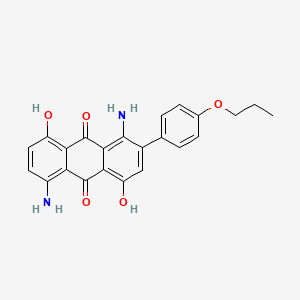

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione

Description

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione is an anthraquinone derivative characterized by a propoxyphenyl substituent at position 2 and amino/hydroxy groups at positions 1, 4, 5, and 6.

Properties

CAS No. |

78536-01-3 |

|---|---|

Molecular Formula |

C23H20N2O5 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C23H20N2O5/c1-2-9-30-12-5-3-11(4-6-12)13-10-16(27)19-20(21(13)25)23(29)18-15(26)8-7-14(24)17(18)22(19)28/h3-8,10,26-27H,2,9,24-25H2,1H3 |

InChI Key |

VQKDKIBRXNYBAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione typically involves the following steps:

Starting Materials: The synthesis begins with anthracene derivatives.

Reaction Conditions: The process involves multiple steps, including nitration, reduction, and substitution reactions. The nitration step introduces nitro groups, which are subsequently reduced to amino groups. The hydroxyl groups are introduced through hydroxylation reactions.

Industrial Production: On an industrial scale, the synthesis is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and other chemical processes .

Scientific Research Applications

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins, affecting their function.

Pathways: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and molecular features of the target compound with its analogs:

*Estimated based on structural extrapolation from Disperse Blue 35 .

Physicochemical Properties

- Solubility : The propoxyphenyl group in the target compound increases hydrophobicity compared to hydroxy/methoxy analogs, likely reducing aqueous solubility. Disperse Blue 35 exhibits moderate solubility in polar organic solvents (e.g., DMF) .

- Thermal Stability: Anthraquinones generally exhibit high thermal stability. Disperse Blue 35 has a boiling point of 758.9°C, while methoxy analogs decompose above 400°C .

- Chromophoric Properties : Substituents significantly impact UV-Vis absorption. Methoxy groups redshift absorption maxima (λmax) due to electron-donating effects, whereas hydroxy groups may engage in intramolecular H-bonding .

Biological Activity

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione (commonly referred to as a derivative of anthraquinone) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H14N2O5

- Molecular Weight : 362.34 g/mol

- CAS Number : 13716-91-1

Biological Activity Overview

Anthraquinone derivatives, including this compound, have been studied for various biological activities:

-

Anticancer Activity

- Compounds in this class exhibit cytotoxic effects against various cancer cell lines.

- The mechanism often involves the inhibition of topoisomerase II and the induction of apoptosis in cancer cells.

-

Mechanisms of Action

- DNA Intercalation : Many anthraquinones can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cancer cells, leading to cell death.

- Inhibition of Cell Proliferation : Studies have shown that anthraquinone derivatives can inhibit cell cycle progression.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The results indicated that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases 3 and 9.

Case Study 2: Mechanistic Insights

Another research focused on the molecular mechanisms underlying the anticancer activity of anthraquinone derivatives. It was found that treatment with these compounds led to:

- Increased expression of pro-apoptotic proteins (Bax).

- Decreased expression of anti-apoptotic proteins (Bcl-2).

This shift in protein expression ultimately promoted apoptosis in treated cancer cells.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various anthraquinone derivatives compared to this compound:

| Compound Name | Anticancer Activity | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | High | DNA intercalation; ROS generation | ~5 |

| Emodin | Moderate | Topoisomerase inhibition; Apoptosis | ~10 |

| Mitoxantrone | High | Topoisomerase II poison; DNA damage | ~0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.